phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
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Overview
Description
Phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate: Unique due to its specific substitution pattern and functional groups.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but with a benzamide group instead of a carbamate.
Phenyl (4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate: Another closely related compound with slight variations in the substitution pattern.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, phenyl group, and carbamate functional group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-9-10-14(12-16(13)20-11-5-8-17(20)21)19-18(22)23-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVNQNSJJASKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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